De-4'-O-methylyangambin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

De-4’-O-methylyangambin is a natural product found in plants such as Litsea coreana, Euonymus alatus, and Boscia senegalensis. It has been characterized and studied for its potential biological activities .

Molecular Structure Analysis

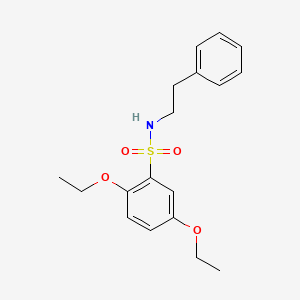

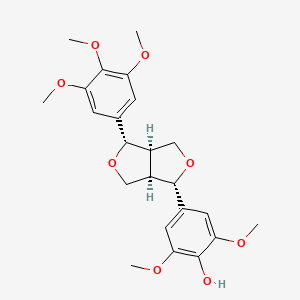

The molecular formula of De-4’-O-methylyangambin is C23H28O8 , with a molecular weight of approximately 432.5 g/mol . Its 2D structure consists of a complex arrangement of rings and functional groups, including furofuran and methoxyphenol moieties . The 3D conformer reveals its intricate spatial arrangement .

Physical And Chemical Properties Analysis

- Solubility : De-4’-O-methylyangambin is likely soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone .

- Stability : Protecting De-4’-O-methylyangambin from air and light is crucial. Refrigeration or freezing at temperatures between 2°C and 8°C is recommended for storage .

Applications De Recherche Scientifique

Analgesic Potential

De-4’-O-methylyangambin: has been noted for its analgesic activity . This suggests its potential use in pain management research, where it could be studied as a lead compound for the development of new painkillers. Its efficacy and mechanism of action could be explored through in vivo and in vitro studies, comparing its analgesic properties to those of existing medications.

Antibacterial Effects

The compound exhibits antibacterial effects, which positions it as a candidate for antimicrobial research . It could be particularly useful in the study of new treatments for bacterial infections that are resistant to current antibiotics. Research could focus on its spectrum of activity, mode of action, and potential synergies with other antibacterial agents.

Anti-inflammatory Activity

Lignans, including De-4’-O-methylyangambin , are reported to have anti-inflammatory properties . This application is crucial given the role of inflammation in many chronic diseases. The compound could be investigated for its potential to reduce inflammation in various disease models, possibly leading to new therapies for conditions like arthritis or inflammatory bowel disease.

Solubility and Drug Formulation

The solubility profile of De-4’-O-methylyangambin in different solvents like Chloroform and DMSO makes it an interesting subject for pharmaceutical formulation studies . Research can be directed towards developing novel drug delivery systems that enhance its bioavailability and therapeutic efficacy.

Pharmacokinetics

Understanding the pharmacokinetics of De-4’-O-methylyangambin is essential for its potential therapeutic use . Studies could be designed to determine its absorption, distribution, metabolism, and excretion (ADME) profiles. This information would be vital for dosage form design and for predicting potential drug-drug interactions.

Natural Product Synthesis

As a natural product isolated from the seeds of Cassia tora , De-4’-O-methylyangambin serves as a model for synthetic studies . Researchers could explore synthetic pathways to create analogs with enhanced or modified biological activities. This could lead to the discovery of new compounds with improved pharmacological properties.

Mécanisme D'action

Target of Action

De-4’-O-methylyangambin is a lignan, a class of compounds known for their diverse range of biological activities

Mode of Action

It is reported to exhibit anti-inflammatory activity , suggesting that it may interact with targets involved in the inflammatory response

Biochemical Pathways

Given its reported anti-inflammatory activity , it may be inferred that it affects pathways related to inflammation.

Result of Action

De-4’-O-methylyangambin is reported to have anti-inflammatory activity . This suggests that it may modulate the cellular and molecular processes involved in inflammation, potentially leading to a reduction in inflammatory responses. Additionally, it exhibits antibacterial effects , indicating a potential role in combating bacterial infections.

Propriétés

IUPAC Name |

4-[(3S,3aR,6S,6aR)-6-(3,4,5-trimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28O8/c1-25-16-6-12(7-17(26-2)20(16)24)21-14-10-31-22(15(14)11-30-21)13-8-18(27-3)23(29-5)19(9-13)28-4/h6-9,14-15,21-22,24H,10-11H2,1-5H3/t14-,15-,21+,22+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJMQKDTUOKAQNT-ZYNNUQKQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C2C3COC(C3CO2)C4=CC(=C(C(=C4)OC)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1O)OC)[C@@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC(=C(C(=C4)OC)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

De-4'-O-methylyangambin | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.